REACTION_CXSMILES
|
I[CH2:2][CH:3]1[CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:4]1.[C-:12]#[N:13].[K+].C(=O)(O)[O-].[Na+]>CN(C=O)C>[C:12]([CH2:2][CH:3]1[CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:4]1)#[N:13] |f:1.2,3.4|
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
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ICC1NC2=CC=CC=C2C1
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Name
|
|
Quantity
|
130 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
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4.07 g
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Type
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reactant
|
Smiles
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[C-]#N.[K+]
|
Name
|
|
Quantity
|
4.07 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C([O-])(O)=O.[Na+]
|
Control Type
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UNSPECIFIED
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Setpoint
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80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate
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Type
|
WASH
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Details
|
The organic layer was washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography with 3:1 to 2:1 hexane/ethyl acetate
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CC1NC2=CC=CC=C2C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.04 g | |
YIELD: PERCENTYIELD | 37% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |